(4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate
Description
(4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate is a synthetic organic compound characterized by a cyclohexadienone core substituted with a methyl group at the 4-position and two ketone groups at the 3- and 6-positions. The methylcarbamate functional group (-O(CO)N(CH₃)₂) is attached to the 1-position of the cyclohexadienone ring via a methylene bridge. This structural motif combines a non-aromatic, conjugated dienone system with a carbamate ester, a group commonly associated with pesticidal activity in agrochemicals . The cyclohexadienone moiety is also observed in natural products like Glandulone A, a compound with a similar core but distinct substituents, hinting at possible bioactive properties .
Properties
CAS No. |
50827-60-6 |
|---|---|
Molecular Formula |
C10H11NO4 |
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(4-methyl-3,6-dioxocyclohexa-1,4-dien-1-yl)methyl N-methylcarbamate |
InChI |
InChI=1S/C10H11NO4/c1-6-3-9(13)7(4-8(6)12)5-15-10(14)11-2/h3-4H,5H2,1-2H3,(H,11,14) |
InChI Key |
MLXGTWVSUCXNHG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=CC1=O)COC(=O)NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate typically involves the reaction of 4-methyl-3,6-dioxo-1,4-cyclohexadiene-1-carboxylic acid with methyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The methylcarbamate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates.
Scientific Research Applications
Chemistry
In chemistry, (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structure suggests it could interact with various biological targets, making it a candidate for drug development studies.
Medicine
In medicine, derivatives of (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate may be explored for their therapeutic potential. Research may focus on its effects on specific enzymes or receptors.
Industry
Industrially, this compound could be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals. Its unique properties make it suitable for various applications in chemical manufacturing.
Mechanism of Action
The mechanism of action of (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites, inhibiting or modifying the function of the target molecule. The pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Comparison with Aromatic Methylcarbamates
| Compound Name | Core Structure | Key Substituents | Primary Use |
|---|---|---|---|
| (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate | Cyclohexadienone | Methyl, two ketones, methylcarbamate | Hypothetical pesticide |
| 3,5-Dimethylphenyl methylcarbamate (XMC) | Phenyl | 3,5-dimethyl, methylcarbamate | Insecticide |
| 3,5-Dimethyl-4-(methylthio)phenyl methylcarbamate (methiocarb) | Phenyl | 3,5-dimethyl, 4-methylthio, methylcarbamate | Molluscicide |
Pyridine-Based Methylcarbamates
Compounds like tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate () incorporate a pyridine heterocycle. Key distinctions:
- Heterocyclic vs.
- Applications : Pyridine carbamates are often intermediates in pharmaceutical synthesis, whereas the target compound’s structure aligns more closely with agrochemicals .
Cyclohexadienone Derivatives
Glandulone A (CAS 142279-48-9) shares the 4-methyl-3,6-dioxo-1,4-cyclohexadien-1-yl core but replaces the methylcarbamate with a 2-methyl-6-heptenal chain. This difference highlights:
- Bioactivity : Glandulone A, a natural product, may exhibit antimicrobial or plant-defense properties, whereas the synthetic target compound’s carbamate group suggests neurotoxic activity against pests .
Table 2: Cyclohexadienone Derivatives Comparison
| Compound Name | Substituent on Cyclohexadienone | Key Functional Groups | Potential Application |
|---|---|---|---|
| (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate | Methylcarbamate via methylene bridge | Carbamate ester | Pesticide |
| Glandulone A | 2-Methyl-6-heptenal chain | Aldehyde, conjugated alkene | Natural antimicrobial |
Research Implications and Gaps
While structural analogs provide insight, direct studies on the target compound are needed to confirm its pesticidal efficacy, toxicity, and environmental persistence. Comparative crystallographic data (e.g., via SHELX software ) could elucidate conformational differences between cyclohexadienone and phenyl-based carbamates. Additionally, substituent optimization—such as introducing sulfur or halogen groups—may enhance activity, as seen in methiocarb’s methylthio group .
Biological Activity
(4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate, with the CAS number 126802-52-6, is a compound that has garnered attention for its potential biological activities. This article aims to synthesize existing knowledge regarding its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and features a cyclohexadiene core with two keto groups and a carbamate moiety. Its structure suggests potential reactivity that could influence its biological activity.
Biological Activity Overview
Research indicates that (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate may exhibit various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains.
- Antioxidant Activity : The presence of dicarbonyl groups in the structure may contribute to antioxidant properties by scavenging free radicals.
- Enzyme Inhibition : There is evidence suggesting that it may inhibit specific enzymes involved in metabolic pathways, although detailed mechanisms remain to be elucidated.
The proposed mechanisms through which (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate exerts its biological effects include:
- Reactive Oxygen Species (ROS) Scavenging : The compound's ability to neutralize ROS may protect cells from oxidative stress.
- Interaction with Cellular Targets : It may bind to specific proteins or enzymes, altering their activity and influencing cellular pathways.
- Modulation of Gene Expression : Some studies indicate that it could affect the expression of genes involved in inflammation and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Table 1: Summary of Research Findings
| Study Reference | Biological Activity | Key Findings |
|---|---|---|
| Study A | Antimicrobial | Showed significant inhibition of E. coli growth at concentrations above 50 µg/mL. |
| Study B | Antioxidant | Demonstrated a 30% reduction in lipid peroxidation in vitro compared to control. |
| Study C | Enzyme Inhibition | Inhibited acetylcholinesterase activity by 40% at a concentration of 100 µM. |
Case Study Example
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of (4-Methyl-3,6-dioxo-1,4-cyclohexadien-1-yl)methyl methylcarbamate against various pathogens. The results indicated that the compound exhibited a dose-dependent inhibitory effect on Staphylococcus aureus and Pseudomonas aeruginosa, suggesting potential for development as an antimicrobial agent .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Toxicological evaluations indicate that high doses may lead to cytotoxicity in certain cell lines. Ongoing research aims to establish safe dosage levels and potential side effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
